molecular formula C11H15ClN2O2 B2380602 Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate CAS No. 1196153-37-3

Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate

Cat. No.: B2380602
CAS No.: 1196153-37-3
M. Wt: 242.7
InChI Key: SGOBVBFJIZKLIW-UHFFFAOYSA-N
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Description

Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring structure, which is substituted with a chloromethyl group and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate typically involves the reaction of 5-(chloromethyl)pyridine-3-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different products with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the modulation of biological pathways. The pyridine ring structure also plays a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromopyridin-3-ylcarbamate
  • Tert-butyl 5-methoxypyridin-3-ylcarbamate
  • Tert-butyl 2-chloro-5-methylpyridin-3-ylcarbamate

Uniqueness

Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of covalent bonds with nucleophiles. This property makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[5-(chloromethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOBVBFJIZKLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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